molecular formula C6H13NO B2891598 2-(Azetidin-1-yl)propan-1-ol CAS No. 1849348-02-2

2-(Azetidin-1-yl)propan-1-ol

Cat. No.: B2891598
CAS No.: 1849348-02-2
M. Wt: 115.176
InChI Key: FVLFVONOIGORQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)propan-1-ol is a chemical compound with the molecular formula C6H13NO It is a colorless liquid at room temperature and is known for its unique structural features, which include an azetidine ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)propan-1-ol typically involves the reaction of azetidine with propylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the azetidine nitrogen on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-1-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-allylazetidin-2-one
  • 3-(buta-1,3-dien-1-yl)azetidin-2-one

Comparison: 2-(Azetidin-1-yl)propan-1-ol is unique due to the presence of both an azetidine ring and a hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(azetidin-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLFVONOIGORQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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